molecular formula C15H15F4N3 B2638528 4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline CAS No. 541539-67-7

4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline

Katalognummer: B2638528
CAS-Nummer: 541539-67-7
Molekulargewicht: 313.3
InChI-Schlüssel: BQPCTRPHCUDOHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline” is a chemical compound with the formula C15H16F3N3. It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a diazepan ring attached to a quinoline ring, which is further substituted with fluorine and trifluoromethyl groups . The exact 3D structure and conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.30 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions would need to be determined experimentally .

Wissenschaftliche Forschungsanwendungen

Hemodynamic Effects in Coronary Patients

4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline has shown potential in the medical field, particularly in the context of anesthesia prior to and during extracorporeal circulation in coronary-surgical patients. One study compared this compound with its predecessors, diazepam (Valium) and flunitrazepam (Rohypnol), highlighting its hemodynamic effects and utility in the induction of anesthesia and as an adjuvant due to its hemodynamic impact (Schleussner et al., 1981).

CNS Effects and Psychomotor Function

The effects of this compound on the central nervous system and psychomotor function have also been studied. Flosequinan, a chemically novel quinolone vasodilator structurally related to this compound, was compared with diazepam in a study involving healthy volunteers. The study evaluated the psychomotor function and mood ratings and concluded that flosequinan had no central nervous system depressant effects, despite the occurrence of headaches in some volunteers (King et al., 1991).

Comparative Hemodynamic Study during Cardiopulmonary Bypass

A comparative hemodynamic study during cardiopulmonary bypass between midazolam and diazepam, drugs structurally similar to this compound, revealed subtle differences in pharmacologic actions. Diazepam caused more pronounced arterial and venous dilation when used with constant flow on cardiopulmonary bypass, indicating the nuanced differences in the hemodynamic profiles of these compounds (Samuelson et al., 1981).

Effects on Neuromuscular Transmission

Fluorinated 4-quinolones, a category that includes this compound, have been reported to block neuromuscular transmission. This finding is particularly relevant in the context of myasthenia gravis patients, where the use of these antibiotics can exacerbate muscle weakness (Sieb, 1998).

Metabolite Analysis in Pharmacokinetics

The compound has also been a subject in pharmacokinetics research. A study involving DX-8951, a novel camptothecin analog, identified urinary metabolites in rats and humans, advancing our understanding of the drug metabolism and potential therapeutic applications (Atsumi et al., 2001).

Wirkmechanismus

The mechanism of action of this compound is not specified in the available resources. Its effects would depend on its interactions with biological systems, which could vary widely based on the specific context .

Zukünftige Richtungen

The future directions for this compound would depend on the results of experimental studies. It could potentially be used in the development of new pharmaceuticals or materials, but more research is needed to determine its properties and potential applications .

Eigenschaften

IUPAC Name

4-(1,4-diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3/c16-10-2-3-12-11(8-10)13(9-14(21-12)15(17,18)19)22-6-1-4-20-5-7-22/h2-3,8-9,20H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPCTRPHCUDOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.